An In-Depth Technical Guide to the Chemical Properties of 2-Nitrophenylacetic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Nitrophenylacetic Acid
This guide provides a comprehensive overview of 2-nitrophenylacetic acid (2-NPAA), a pivotal reagent and building block in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explore the causality behind its reactivity, offering field-proven insights into its application. We will delve into its synthesis, core reactive principles, and critical safety considerations, providing validated protocols and mechanistic understanding to empower your research and development endeavors.
Core Physicochemical and Spectroscopic Profile
2-Nitrophenylacetic acid presents as a yellow to pale brown crystalline powder.[1][2] Its identity and purity are established through a combination of physical constants and spectroscopic analysis. The ortho-disposed nitro and acetic acid moieties create a unique electronic and steric environment that dictates its chemical behavior.
Table 1: Physicochemical Properties of 2-Nitrophenylacetic Acid
| Property | Value | Source(s) |
| CAS Number | 3740-52-1 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | Yellow to pale brown crystalline powder | [1][2] |
| Melting Point | 137-142 °C | [1][3] |
| pKa | ~4 (at 25 °C) | [3] |
| Solubility (Water) | 0.1417% (at 20 °C) | [2] |
Table 2: Spectroscopic Data Reference
| Technique | Key Features and Characteristic Absorptions |
| ¹H NMR | Signals expected for: aromatic protons (multiplet, ~7.4-8.2 ppm), methylene protons (-CH₂-) (singlet, ~4.1 ppm), and carboxylic acid proton (-COOH) (broad singlet, >10 ppm). The exact shifts depend on the deuterated solvent used.[4][5] |
| ¹³C NMR | Signals expected for: carboxylic carbonyl (~170-175 ppm), aromatic carbons (~125-150 ppm), and methylene carbon (~35-40 ppm).[4] |
| Infrared (IR) | - ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[6] - ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[6][7] - ~1520 cm⁻¹ & ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.[6] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 181. A prominent fragment is often observed at m/z = 136, corresponding to the loss of the carboxyl group (-COOH). |
Synthesis of 2-Nitrophenylacetic Acid
The synthesis of 2-NPAA is most commonly achieved from precursors like 2-nitrotoluene or 2-nitrobenzyl halides. A robust and frequently employed strategy involves the hydrolysis of 2-nitrobenzyl cyanide, which itself is synthesized from 2-nitrobenzyl bromide. The causality here is straightforward: the cyanide group serves as a stable carbanion precursor that is readily converted to the desired carboxylic acid functionality under hydrolytic conditions.
Workflow Diagram: General Synthesis of 2-Nitrophenylacetic Acid
Experimental Protocol: Synthesis via Hydrolysis of 2-Nitrobenzyl Cyanide
This protocol is adapted from a validated procedure for the para-isomer, demonstrating a reliable method for nitrile hydrolysis.[1] The use of aqueous sulfuric acid ensures complete conversion of the nitrile to the carboxylic acid.
-
Apparatus Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, place 100 g of 2-nitrobenzyl cyanide.
-
Reagent Addition: Prepare a solution of dilute sulfuric acid by carefully adding 300 mL of concentrated sulfuric acid to 280 mL of water. Pour approximately two-thirds of this acid solution onto the 2-nitrobenzyl cyanide. Stir the mixture to ensure the solid is thoroughly wetted. Use the remaining acid to wash any solid from the walls of the flask into the bulk mixture.
-
Reaction: Heat the mixture to a boil and maintain reflux with vigorous stirring for 15-30 minutes. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath, which will cause the crude product to precipitate. Dilute the mixture with an equal volume of cold water to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it several times with ice-cold water. For further purification, recrystallize the crude solid from boiling water or an ethanol/water mixture. The purified 2-nitrophenylacetic acid will be obtained as pale yellow needles.[1]
Core Reactivity and Synthetic Applications
The utility of 2-NPAA stems from the cooperative reactivity of its functional groups. The nitro group is a versatile precursor to amines, while the carboxylic acid provides a handle for amide bond formation and other transformations.
Reductive Cyclization to Oxindoles
A cornerstone reaction of 2-NPAA is its conversion to 1,3-dihydro-2H-indol-2-one (oxindole). This transformation is a powerful method for constructing this key heterocyclic motif, which is prevalent in pharmaceuticals and natural products. The mechanism involves the selective reduction of the ortho-nitro group to an aniline, which then undergoes a spontaneous intramolecular condensation (lactamization) with the adjacent carboxylic acid.
This protocol employs zinc dust in an acidic medium, a classic and cost-effective method for nitro group reduction.[8][9] The choice of zinc and acid is critical; it provides a strong enough reducing potential to convert the nitro group to an amine without requiring high-pressure hydrogenation.
-
Reaction Setup: Suspend 2-nitrophenylacetic acid (1 equivalent) in glacial acetic acid or a mixture of ethanol and water in a round-bottomed flask.
-
Reagent Addition: Add activated zinc dust (3-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis. The reaction typically takes 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxindole, which can be purified by recrystallization or column chromatography.
Precursor in the Baeyer-Emmerling Indigo Synthesis
Historically, 2-NPAA was a key intermediate in one of the early syntheses of indigo dye developed by Adolf von Baeyer and Adolph Emmerling.[10][11] Although not the primary industrial route today, this synthesis is of great academic importance. In this process, 2-NPAA is first converted to oxindole (as described above), which is then oxidized to isatin. Isatin is subsequently converted to indigo. This pathway highlights the value of 2-NPAA as a stable precursor to more complex heterocyclic systems.
Protecting Group for Primary Alcohols
2-Nitrophenylacetic acid can function as a protecting group for primary alcohols.[2][12] The ester formed is stable to many reaction conditions but can be selectively cleaved under mild reductive conditions that do not affect other common protecting groups. The causality for its selectivity lies in the ortho-nitro group; upon reduction to an amine, the resulting 2-aminophenylacetate ester readily cyclizes to form oxindole, releasing the alcohol.
The Mitsunobu reaction is an effective method for forming the 2-nitrophenylacetate ester under mild, neutral conditions, which is crucial when working with sensitive substrates.[2][12]
-
Reagent Preparation: Dissolve the primary alcohol (1 eq.), 2-nitrophenylacetic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise with stirring.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-16 hours until the starting alcohol is consumed (monitored by TLC).
-
Purification: Concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to isolate the protected alcohol.
-
Reaction Setup: Dissolve the 2-nitrophenylacetate ester in a mixture of ethanol and water.
-
Deprotection: Add zinc dust (excess) and ammonium chloride (excess) to the solution. Heat the mixture to reflux for 1-3 hours.
-
Work-up: Cool the reaction, filter through celite, and concentrate the filtrate. The residue can then be partitioned between ethyl acetate and water. The organic layer contains the deprotected alcohol, which can be purified by standard methods.
Safety and Handling
2-Nitrophenylacetic acid is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.
CRITICAL SAFETY WARNING: A severe hazard exists when 2-nitrophenylacetic acid is reacted with thionyl chloride (SOCl₂) , a common reagent for converting carboxylic acids to acid chlorides. This mixture has been reported to be explosive . Extreme caution must be exercised, and alternative chlorinating agents (e.g., oxalyl chloride) should be considered after a thorough risk assessment.
Conclusion
2-Nitrophenylacetic acid is a remarkably versatile and powerful molecule in the arsenal of the synthetic chemist. Its true value is realized through the lens of causality: the strategic placement of the nitro and carboxylic acid groups enables a suite of predictable and high-value transformations. From the construction of foundational heterocyclic cores like oxindoles to its role in classic named reactions and as a cleavable protecting group, 2-NPAA provides elegant solutions to complex synthetic challenges. A thorough understanding of its properties, reaction mechanisms, and safety profile, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
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